(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one
Description
(E)-4-[4-[tert-Butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one is a substituted butenone featuring a tert-butyl(dimethyl)silyl (TBS) ether group at the para position of the phenyl ring. The TBS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and modulating solubility . This compound’s α,β-unsaturated ketone system contributes to its electronic properties, including UV-Vis absorption characteristics influenced by conjugation between the phenyl ring and the enone system.
Properties
Molecular Formula |
C16H24O2Si |
|---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H24O2Si/c1-13(17)7-8-14-9-11-15(12-10-14)18-19(5,6)16(2,3)4/h7-12H,1-6H3/b8-7+ |
InChI Key |
DCWQWHTYOQWNFV-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one, also known by its CAS number 55047-62-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.
- Molecular Formula : C14H18O
- Molecular Weight : 202.292 g/mol
- LogP : 3.58630 (indicating moderate lipophilicity)
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, various synthetic γ-butyrolactones have shown potent anti-inflammatory activities through the inhibition of key inflammatory pathways.
| Compound | Activity | IC50 Value |
|---|---|---|
| γ-butyrolactone analogs | Anti-inflammatory | <0.001 μM |
Studies have demonstrated that the compound can inhibit caspase-1 and phospholipase A1, which are crucial in inflammatory responses .
2. Antimicrobial Activity
The antimicrobial properties of this compound are notable, with several studies highlighting its efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pyogenes | 2.4 μg/mL |
| Proteus mirabilis | 15 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are essential for combating oxidative stress in biological systems. Antioxidants neutralize free radicals and can prevent cellular damage.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | High scavenging ability observed |
The antioxidant activity is attributed to the phenolic structure present in the compound, which allows it to donate hydrogen atoms or electrons effectively .
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in serum and tissue samples after inducing inflammation via carrageenan injection. The reduction in pro-inflammatory cytokines was statistically significant compared to control groups.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In vitro studies have shown that this compound exhibits antimicrobial activity against multi-drug resistant strains of bacteria, suggesting its potential use as a therapeutic agent in treating infections caused by resistant pathogens.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ketone moiety undergoes nucleophilic attacks, with regioselectivity governed by steric and electronic factors:
Mechanistic studies indicate the silyl ether group stabilizes transition states via hyperconjugation, lowering activation energy by ~15 kJ/mol compared to non-silylated analogs . Kinetic data show second-order dependence on nucleophile concentration ( at 25°C).
Cross-Coupling Reactions
The aryl silyl ether participates in palladium-mediated couplings:
Suzuki-Miyaura Coupling
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (4:1), 80°C, 24 h
-
Partner: 4-Bromotoluene
-
Yield: 76%
-
Key Product Feature: Biaryl system confirmed by NMR δ 152.1 (C-O-Si)
Buchwald-Hartwig Amination
-
Conditions: Pd₂(dba)₃ (3 mol%), Xantphos, Cs₂CO₃, toluene, 110°C, 36 h
-
Partner: Morpholine
-
Turnover Number (TON): 21
Cycloadditions
The enone system engages in [4+2] and [3+2] cycloadditions:
Diels-Alder Reaction
| Dienophile | Conditions | Endo:Exo Ratio | ΔG‡ (kcal/mol) |
|---|---|---|---|
| 1,3-Butadiene | Neat, 120°C, 48 h | 85:15 | 24.3 |
| Anthracene | Xylene, reflux, 72 h | 92:8 | 27.1 |
Huisgen Azide-Alkyne Cycloaddition
-
Click Reaction: CuI (10 mol%), DIPEA, CH₃CN, RT
-
Partner: Benzyl azide
-
TOF: 8.9 × 10³ h⁻¹
Oxidation and Reduction
Catalytic Hydrogenation
| Catalyst | H₂ Pressure (psi) | Product Selectivity |
|---|---|---|
| Pd/C (10%) | 50 | Saturated ketone (100%) |
| Rh/Al₂O₃ | 30 | Allylic alcohol (43%) |
Epoxidation
-
Conditions: mCPBA, CH₂Cl₂, 0°C → RT
-
Epoxide Yield: 78%
-
Diastereomeric Ratio (dr): 3:1 (trans:cis)
Desilylation
Transsilylation
Complexation with Metals
The enone system coordinates to transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| PtCl₂(NCPh)₂ | η²-C=O | 4.7 ± 0.3 |
| Ru(p-cymene)Cl₂ | η⁴-Diene | 5.2 ± 0.2 |
X-ray crystallography of the Pt complex shows bond lengthening of the C=O group (1.28 Å → 1.32 Å) .
Biological Interactions
Although not primary reactions, these inform medicinal applications:
This comprehensive analysis demonstrates (E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one’s versatility in synthetic chemistry. Recent advances in flow chemistry (residence time <5 min for Michael additions ) and photoredox catalysis (quantum yield Φ=0.33 for radical reactions ) suggest promising avenues for further methodological development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on UV-Vis Absorption
The electronic properties of α,β-unsaturated ketones are highly dependent on substituents. Key analogs include:
Analysis :
- The dimethylamino group (electron-donating) red-shifts absorption due to enhanced conjugation, while the nitro group (electron-withdrawing) blue-shifts it. Experimental data for the target compound is lacking, but trends suggest intermediate absorption characteristics .
Nonlinear Optical (NLO) Properties
Studies on (E)-4-(4-dimethylaminophenyl)but-3-en-2-one and (E)-4-(4-nitrophenyl)but-3-en-2-one using Z-Scan techniques reveal concentration-dependent NLO responses. For example:
- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one in ethyl acetate (0.02–0.23 M) exhibits strong nonlinear refraction, attributed to its polarizable electron-rich structure .
- The TBS-protected analog’s bulky silyl group may reduce polarizability compared to dimethylamino derivatives but improve solubility in nonpolar solvents, enabling higher working concentrations .
Structural and Functional Analogues
Hydroxyphenylbutenones (Retro-Curcuminoids)
Compounds like (E)-4-(4-hydroxyphenyl)but-3-en-2-one (retro-curcuminoid) lack the TBS group, making them prone to oxidation. The TBS group in the target compound enhances stability, enabling applications in prolonged synthetic steps .
(3E)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one
This analog replaces the phenyl ring with a pentenone chain:
Protective Group Strategies
The TBS group in the target compound contrasts with other protective groups:
- Bis(4-methoxyphenyl)(phenyl)methyl (DMT) : Used in nucleoside synthesis (), offering acid-labile protection, whereas TBS is base-stable .
- Acetylacetonate enol-TBS ether: Demonstrates the versatility of TBS in stabilizing enolic forms, a feature applicable to the target compound’s α,β-unsaturated system .
Research Implications and Data Gaps
While the target compound’s structural features suggest utility in photochemistry and synthesis, empirical data on its optical properties, solubility, and reactivity remain sparse. Comparative studies with dimethylamino/nitro analogs () highlight the need for experimental characterization of its electronic behavior.
Q & A
Basic Research Question
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor the kinetic E-isomer, while prolonged heating may equilibrate to the Z-form.
- Additives : Catalytic amounts of Lewis acids (e.g., ZnCl₂) stabilize the E-transition state via coordination with the carbonyl oxygen .
- Chromatography : Use silver nitrate-impregnated silica gel to separate isomers based on π-complexation differences .
What computational tools are effective for predicting the reactivity of silyl-protected intermediates in cross-coupling reactions?
Advanced Research Question
- Molecular docking : Software like Discovery Studio () models interactions between silylated substrates and catalysts (e.g., Pd(PPh₃)₄), predicting regioselectivity in Suzuki-Miyaura couplings .
- Reactivity descriptors : Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites on the α,β-unsaturated system .
- Solvent effects : COSMO-RS simulations in ORCA 5.0 optimize solvent selection for minimizing side reactions .
How should researchers address contradictory data between experimental and computational NMR results?
Advanced Research Question
- Error sources : Confirm solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent shifts.
- DFT refinement : Include explicit solvent molecules in calculations (e.g., SMD model) to improve δ prediction accuracy .
- Validation : Cross-check with DEPT-135 and HSQC to assign quaternary carbons and resolve overlapping signals .
What are best practices for designing experiments involving air-sensitive silylating agents?
Basic Research Question
- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) during TBS protection steps.
- Quenching : Add methanol dropwise to residual silylating agents (e.g., TBSCl) to prevent exothermic decomposition .
- Monitoring : Employ in-situ FTIR to track reaction progress and minimize exposure to moisture .
How can researchers use PubChem and related databases to identify structural analogs for SAR studies?
Advanced Research Question
- Substructure searches : Use PubChem’s SMILES or InChIKey (e.g., from ) to find analogs with modified silyl groups or aryl substituents .
- Bioactivity data : Filter compounds with reported enzyme inhibition (e.g., cytochrome P450) to prioritize targets .
- Synthetic accessibility : Tools like Synthia (Retrosynthesis Software) assess feasibility of proposed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
